N-trityl-L-Phenylalanine
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Overview
Description
N-trityl-L-Phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a trityl (triphenylmethyl) group. This compound is primarily used in peptide synthesis and as a protective group in various chemical reactions. The trityl group is known for its stability and ease of removal, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-trityl-L-Phenylalanine typically involves the protection of the amino group of L-Phenylalanine with a trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
L-Phenylalanine+Trityl Chloride→this compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-trityl-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, although this is less common.
Reduction: The trityl group is stable under reducing conditions, making it a good protective group.
Substitution: The trityl group can be substituted with other groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically avoided due to the stability of the trityl group.
Substitution: Acidic conditions using trifluoroacetic acid in dichloromethane are commonly employed to remove the trityl group.
Major Products: The major product of these reactions is typically the deprotected L-Phenylalanine or its derivatives, depending on the specific reaction conditions .
Scientific Research Applications
N-trityl-L-Phenylalanine has several applications in scientific research:
Chemistry: Used as a protective group in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its role in inhibiting certain enzymes and as a model compound in biochemical studies.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of N-trityl-L-Phenylalanine primarily involves its role as a protective group. The trityl group protects the amino group of phenylalanine during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the trityl group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
- N-trityl-p-fluoro-DL-phenylalanine
- N-trityl-p-nitro-DL-phenylalanine
- N-trityl-p-iodo-DL-phenylalanine
Comparison: N-trityl-L-Phenylalanine is unique due to its specific protective group and the stability it offers during chemical reactions. Compared to other similar compounds, it provides a balance between stability and ease of removal, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
3-phenyl-2-(tritylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDAXFJBEVRMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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